molecular formula C15H10FNO2 B567970 Methyl 4-(2-cyanophenyl)-2-fluorobenzoate CAS No. 1352317-81-7

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate

Cat. No.: B567970
CAS No.: 1352317-81-7
M. Wt: 255.248
InChI Key: OOFHUTKSKDYNEV-UHFFFAOYSA-N
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Description

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate (C₁₅H₁₁NO₂, MW 237.25 g/mol) is a fluorinated aromatic ester featuring a 2-cyanophenyl substituent at the 4-position of the benzoate ring. Its structure includes a methyl ester group at position 1, fluorine at position 2, and a cyano-substituted biphenyl moiety . The compound’s IUPAC name, SMILES string (COC(=O)c1ccc(cc1)c2ccccc2C#N), and InChI key (ZSTFCQLEIZCGLE-UHFFFAOYSA-N) confirm its planar aromatic system with electron-withdrawing groups (fluorine and cyano) that influence reactivity and physicochemical properties .

Properties

IUPAC Name

methyl 4-(2-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHUTKSKDYNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718382
Record name Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352317-81-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-cyano-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352317-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(2-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(2-cyanophenyl)-2-fluorobenzoic acid.

    Reduction: Methyl 4-(2-aminophenyl)-2-fluorobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-cyanophenyl)-2-fluorobenzoate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between Methyl 4-(2-cyanophenyl)-2-fluorobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₁₅H₁₁NO₂ 237.25 2-fluorobenzoate, 4-(2-cyanophenyl) Intermediate for pharmaceuticals
Methyl 4-(difluoromethyl)-2-fluorobenzoate C₉H₇F₃O₂ 216.15 2-fluorobenzoate, 4-(difluoromethyl) High lipophilicity, potential agrochemical use
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 2-fluorobenzoate, 4-chloro Reactive in nucleophilic substitutions
Methyl 4-acetyl-2-fluorobenzoate C₁₀H₉FO₃ 196.18 2-fluorobenzoate, 4-acetyl Ketone functional group for synthesis
Compound 38 (Hydrazinyl derivative) C₂₁H₁₇FN₂O₂ 371.12 4-(hydrazinyl), 2-fluorobenzoate White solid, used in heterocyclic synthesis
Enzalutamide derivative (CAS 1802242-43-8) C₂₁H₁₅F₄N₃O₃S 465.42 4-imidazolidinone-thioxo, trifluoromethyl Antiandrogen drug intermediate

Key Observations :

  • Substituent Effects: The 2-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to chloro or acetyl analogs .
  • Molecular Weight : Larger derivatives like the Enzalutamide analog (465.42 g/mol) are tailored for drug development, while smaller analogs (e.g., methyl 4-chloro-2-fluorobenzoate, 188.58 g/mol) prioritize synthetic versatility .

Reactivity Trends :

  • The cyano group in the target compound facilitates nucleophilic addition or reduction (e.g., to amines), whereas chloro analogs undergo SNAr reactions more readily .
  • Fluorine at position 2 stabilizes the ester against hydrolysis compared to non-fluorinated esters .

Spectroscopic and Physicochemical Properties

  • NMR Shifts :
    • Target Compound : Expected ¹⁹F NMR shift near -110 ppm (similar to 2-fluorobenzoates), with aromatic protons deshielded by fluorine (δ 7.5–8.5 ppm) .
    • Compound 38 : Exhibits ¹H NMR signals at δ 3.90 (ester methyl), 6.8–8.2 (aromatic), and ¹⁹F NMR at -115 ppm, indicating electronic similarities .
  • Solubility: The 2-cyanophenyl group reduces aqueous solubility compared to hydrophilic analogs like Compound 39 (dimethyl isophthalate derivative) .

Biological Activity

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H8_{8}FNO2_2
  • Molecular Weight : 219.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Recent studies have indicated that compounds with similar structures exhibit significant binding affinity to specific proteins involved in cancer progression and other diseases.

  • CRBN Binding : Compounds structurally related to this compound have shown promising results in binding to cereblon (CRBN), a protein implicated in the degradation of transcription factors associated with cancer. For instance, modifications in the ortho position of benzamides have been linked to enhanced CRBN binding and subsequent degradation of oncogenic proteins such as IKZF1 and IKZF3 .
  • Histone Deacetylase Inhibition : Similar compounds have demonstrated inhibitory activity against human class I histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundActivity TypeIC50 (µM)Reference
This compoundCRBN bindingTBD
Related Benzamide DerivativeHDAC Inhibition0.5
Benzamide AnalogInduction of ApoptosisTBD

Case Studies

Several studies have explored the pharmacological effects of this compound and its analogs:

  • In Vitro Studies : In vitro assays demonstrated that this compound analogs effectively inhibited cell growth in various cancer cell lines, suggesting potential as anticancer agents. The mechanism was primarily through apoptosis induction via HDAC inhibition .
  • In Vivo Efficacy : Animal models treated with related compounds showed significant tumor regression, indicating the potential for clinical application. Notably, these compounds exhibited favorable pharmacokinetic profiles, enhancing their therapeutic viability .

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